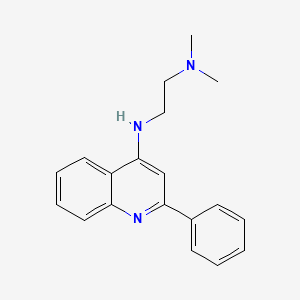
1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N,N-dimethyl-N’-(2-phenyl-4-quinolinyl)- is a complex organic compound that features a quinoline ring attached to an ethylenediamine backbone
準備方法
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-phenyl-4-quinolinyl)- typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by its reaction with N,N-dimethyl-1,2-ethanediamine. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
化学反応の分析
1,2-Ethanediamine, N,N-dimethyl-N’-(2-phenyl-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
科学的研究の応用
1,2-Ethanediamine, N,N-dimethyl-N’-(2-phenyl-4-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound is investigated for its potential as a DNA-binding agent, which could have implications in genetic research and biotechnology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its ability to interact with DNA.
作用機序
The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-phenyl-4-quinolinyl)- involves its interaction with molecular targets such as DNA and proteins. The quinoline ring can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes. This interaction can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can form coordination complexes with metal ions, which can enhance its biological activity .
類似化合物との比較
1,2-Ethanediamine, N,N-dimethyl-N’-(2-phenyl-4-quinolinyl)- can be compared with other similar compounds such as:
1,2-Ethanediamine, N,N’-dimethyl-: This compound lacks the quinoline ring, making it less effective in DNA binding and biological applications.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: This compound has additional ethyl groups, which can affect its solubility and reactivity.
N,N’-Dimethyl-1,2-ethanediamine: This compound is used as a ligand in coordination chemistry but does not have the same biological activity as the quinoline derivative
特性
CAS番号 |
133671-43-9 |
|---|---|
分子式 |
C19H21N3 |
分子量 |
291.4 g/mol |
IUPAC名 |
N',N'-dimethyl-N-(2-phenylquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H21N3/c1-22(2)13-12-20-19-14-18(15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)19/h3-11,14H,12-13H2,1-2H3,(H,20,21) |
InChIキー |
QWAVSGXBYFASKZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-benzylpiperazin-1-yl)methyl]-5-methoxyphenol](/img/structure/B10796162.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B10796178.png)

![(2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, chloride](/img/structure/B10796184.png)

![3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol](/img/structure/B10796188.png)

![5-Bromo-7-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}quinolin-8-ol](/img/structure/B10796196.png)
![N-[4-(dibutylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B10796199.png)
![[3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B10796200.png)

![N-(2-ethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B10796205.png)
